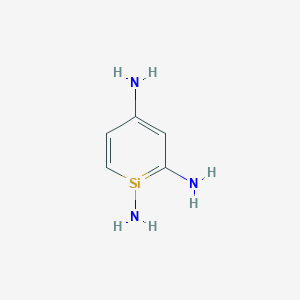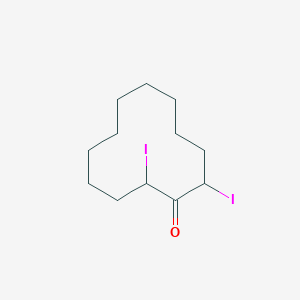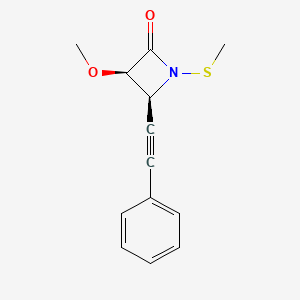
N-(2-Aminoethyl)anthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)anthracene-2-carboxamide: is a chemical compound with the molecular formula C17H16N2O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains an amide group and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)anthracene-2-carboxamide typically involves the reaction of anthracene-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)anthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-Aminoethyl)anthracene-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)anthracene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially affecting their function. These interactions can influence biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyethyl)anthracene-2-carboxamide
- N-(2-Acetoxyethyl)anthracene-2-carboxamide
- Anthracene-2-carboxylic acid
Comparison: N-(2-Aminoethyl)anthracene-2-carboxamide is unique due to the presence of both an aminoethyl group and an amide group, which confer distinct chemical reactivity and biological activity compared to its analogs. The aminoethyl group enhances its solubility and potential for hydrogen bonding, while the amide group provides stability and specificity in interactions with biological targets .
Propriétés
Numéro CAS |
594871-04-2 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(2-aminoethyl)anthracene-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-7-8-19-17(20)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8,18H2,(H,19,20) |
Clé InChI |
JYGJNWKJKXGFDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)

![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)



![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)
